molecular formula C12H12F3N5O2 B12229827 8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12229827
M. Wt: 315.25 g/mol
InChI Key: GUOSTNLDJYOYFK-UHFFFAOYSA-N
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Description

8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl and pyridazinyl groups. One common approach is to start with a suitable spirocyclic precursor and then introduce the trifluoromethyl group through a nucleophilic substitution reaction. The pyridazinyl group can be introduced via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For example, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12F3N5O2

Molecular Weight

315.25 g/mol

IUPAC Name

8-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C12H12F3N5O2/c13-12(14,15)7-1-2-8(19-18-7)20-5-3-11(4-6-20)9(21)16-10(22)17-11/h1-2H,3-6H2,(H2,16,17,21,22)

InChI Key

GUOSTNLDJYOYFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NN=C(C=C3)C(F)(F)F

Origin of Product

United States

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